Cas no 56648-85-2 ((+)-isostephodeline)

(+)-isostephodeline 化学的及び物理的性質
名前と識別子
-
- (+)-isostephodeline
- Tannagine
- 56648-85-2
- Isostephodeline
- Erromangine
- (+)-14-Epierromangine
- 14-Epi-(+)-isostephodeline
- (9α,13α,14α)-7,8-Didehydro-2,3,7,8-tetramethoxy-17-methylmorphinan-6-one
- (+)-erromangine
- Morphinan-8-one, 6,7-didehydro-2,3,6,7-tetramethoxy-17-methyl-, (9α,13α)- (9CI)
- GCA64885
- (+)-Isostephodeline
-
- インチ: InChI=1S/C21H27NO5/c1-22-7-6-21-11-17(26-4)20(27-5)19(23)18(21)14(22)8-12-9-15(24-2)16(25-3)10-13(12)21/h9-10,14,18H,6-8,11H2,1-5H3
- InChIKey: WDSOILMKWXUDGC-UHFFFAOYSA-N
- SMILES: O=C1C(OC)=C(OC)CC23C4=CC(OC)=C(OC)C=C4CC(N(C)CC2)C13
計算された属性
- 精确分子量: 373.18892296g/mol
- 同位素质量: 373.18892296g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 27
- 回転可能化学結合数: 4
- 複雑さ: 634
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 57.2Ų
(+)-isostephodeline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6252-5 mg |
Isostephodeline |
56648-85-2 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
TargetMol Chemicals | TN6252-1 mL * 10 mM (in DMSO) |
Isostephodeline |
56648-85-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 | |
TargetMol Chemicals | TN6252-5mg |
Isostephodeline |
56648-85-2 | 5mg |
¥ 4420 | 2024-07-20 | ||
TargetMol Chemicals | TN6252-1 ml * 10 mm |
Isostephodeline |
56648-85-2 | 1 ml * 10 mm |
¥ 4520 | 2024-07-20 |
(+)-isostephodeline 関連文献
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
(+)-isostephodelineに関する追加情報
Professional Introduction to Compound CAS No. 56648-85-2 and Product Name (+)-Isostephodeline
Compound CAS No. 56648-85-2 is a naturally occurring alkaloid that has garnered significant attention in the field of chemobiology and pharmaceutical research. The product name (+)-Isostephodeline, derived from this compound, refers to a specific enantiomer that exhibits unique biological activities, making it a subject of intense study. This introduction aims to provide a comprehensive overview of (+)-Isostephodeline, its chemical properties, biological significance, and the latest research findings that underscore its potential in medicinal chemistry.
The chemical structure of (+)-Isostephodeline is characterized by its complex framework, which includes a tetrahydroisoquinoline core. This structural motif is commonly found in various bioactive alkaloids, suggesting a shared evolutionary heritage and potential pharmacological relevance. The presence of multiple stereocenters in (+)-Isostephodeline contributes to its chiral nature, which is critical for its biological activity. Studies have shown that the absolute configuration of this compound plays a pivotal role in modulating its interaction with biological targets.
In recent years, (+)-Isostephodeline has been the focus of numerous preclinical investigations due to its promising pharmacological profile. Research has demonstrated its potential as an anti-inflammatory agent, with mechanisms that involve the modulation of cytokine production and the inhibition of pro-inflammatory signaling pathways. The compound's ability to interact with specific enzymes and receptors has been extensively studied, revealing pathways that could be exploited for therapeutic intervention.
One of the most intriguing aspects of (+)-Isostephodeline is its ability to cross the blood-brain barrier (BBB), a property that is crucial for the development of central nervous system (CNS) therapeutics. Initial studies have shown that (+)-Isostephodeline can effectively penetrate the BBB, suggesting its potential for treating neurological disorders. Further research is ongoing to elucidate the precise mechanisms underlying this property and to explore its efficacy in animal models of neurodegenerative diseases.
The synthesis of (+)-Isostephodeline presents significant challenges due to its complex stereochemistry. Traditional synthetic routes often require multi-step processes with low yields and high levels of racemization. However, advances in asymmetric synthesis and chiral catalysis have provided new avenues for more efficient and scalable production methods. These innovations are crucial for translating preclinical findings into clinical applications, as they enable the production of sufficient quantities of pure enantiomers for therapeutic use.
Beyond its pharmacological applications, (+)-Isostephodeline has also attracted interest for its potential role in drug discovery and development. Its unique structure serves as a scaffold for designing novel compounds with enhanced bioactivity and reduced toxicity. Computational modeling and virtual screening techniques have been employed to identify derivatives of (+)-Isostephodeline that may exhibit improved pharmacokinetic properties or target specificity.
The natural occurrence of (+)-Isostephodeline in certain plant species has led to investigations into sustainable cultivation methods and extraction techniques. These efforts aim to ensure a reliable supply chain while minimizing environmental impact. Additionally, biotechnological approaches such as cell culture and metabolic engineering are being explored as alternative sources for producing this compound on an industrial scale.
Recent clinical trials have provided preliminary evidence supporting the therapeutic potential of (+)-Isostephodeline in treating chronic inflammatory conditions. Patients treated with this compound have shown significant reductions in inflammatory markers, alongside improvements in symptoms associated with their conditions. While these findings are encouraging, further large-scale studies are necessary to confirm these effects and establish optimal dosing regimens.
The future direction of research on (+)-Isostephodeline is likely to focus on refining its pharmacological profile and exploring new therapeutic indications. Collaborative efforts between academic researchers and pharmaceutical companies will be essential for advancing this compound from preclinical stages to clinical approval. Additionally, integrating cutting-edge technologies such as next-generation sequencing and proteomics will provide deeper insights into the mechanisms by which (+)-Isostephodeline exerts its effects.
In conclusion, (+)-Isostephodeline, derived from Compound CAS No. 56648-85-2, represents a promising candidate for therapeutic development due to its unique chemical structure, biological activities, and potential applications across multiple disease areas. Ongoing research efforts are aimed at overcoming synthetic challenges, elucidating mechanistic pathways, and translating preclinical successes into clinical benefits for patients worldwide.
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